
Isodomoic acid G
Vue d'ensemble
Description
Isodomoic acid G is a member of the natural kainoid family . It is a potent agonist of ionotropic glutamate receptors in the central nervous system . The chemical synthesis of Isodomoic acid G and its derivatives requires considerable effort to establish a pyrrolidine ring containing three contiguous stereocenters .
Synthesis Analysis
The total syntheses of Isodomoic acids G and H were achieved efficiently via a 12- and a 13-step, longest-linear sequence, respectively . The strategic connection involves a sequential silylcarbocyclization/silicon-based cross-coupling process . A stereochemically divergent desilylative iodination reaction was developed to convert the cyclization product to both E- and Z-alkenyl iodides .Molecular Structure Analysis
The correct stereostructure of Isodomoic acid G was established by comparing 5’- ® and 5’- (S) isomers to a sample of authentic material . A nickel-catalyzed cyclization constructs the pyrrolidine ring while simultaneously establishing either the E or Z stereochemistry of an exocyclic tetrasubstituted alkene .Chemical Reactions Analysis
The key transformations include a diastereoselective rhodium-catalyzed carbonylative silylcarbocyclization reaction of an (L)-vinylglycine-derived 1,6-enyne, a desilylative iodination reaction, as well as an alkenyl-alkenyl silicon-based cross-coupling reaction . The mechanistic insight garnered during the investigation of the iododesilylation reaction enabled stereocontrolled introduction of the iodine with either inversion or retention of double bond configuration .Physical And Chemical Properties Analysis
Isodomoic acid G has a molecular formula of C15H21NO6 and a molecular weight of 311.33 g/mol . It is a powder in physical form .Applications De Recherche Scientifique
- Isodomoic acid G (IA) is a potent agonist of ionotropic glutamate receptors in the central nervous system. It affects neurotransmitter signaling, potentially leading to nervous system disorders .
- Toxicity studies in mice have shown that the 7’-carbonyl group in IA’s side chain is crucial for its toxicity. Intracerebroventricular injection of IA analogues induced symptoms similar to those caused by DA and IA .
Neurobiology and Neurotoxicity
Chemical Synthesis and Biosynthesis
These applications highlight the diverse roles of Isodomoic acid G in scientific research. Its neurotoxicity, ecological impact, and potential pharmaceutical applications make it a fascinating subject for further investigation . If you’d like more details on any specific area, feel free to ask!
Mécanisme D'action
Target of Action
Isodomoic Acid G, like its parent compound Domoic Acid (DOM), is a naturally occurring excitatory amino acid . Its primary targets are the glutamate receptors (GluRs) . These receptors play a crucial role in the central nervous system, mediating fast synaptic transmission .
Mode of Action
Isodomoic Acid G, similar to DOM and its analogue kainic acid (KA), is excitotoxic . It mediates its toxic effects through the activation of GluRs . This activation involves the participation and co-activation of both N-methyl-D-aspartate (NMDA) receptors and non-NMDA receptor subtypes . The compound has a very strong affinity for these receptors, which results in excitotoxicity .
Biochemical Pathways
The activation of GluRs by Isodomoic Acid G leads to an integrative action on ionotropic glutamate receptors at both sides of the synapse . This action is coupled with the effect of blocking the channel from rapid desensitization
Result of Action
The activation of GluRs by Isodomoic Acid G results in excitotoxicity , a process where nerve cells are damaged and killed by excessive stimulation by neurotransmitters such as glutamate . This can lead to neurological diseases .
Action Environment
Isodomoic Acid G is most commonly associated with toxic blooms of marine phytoplankton, resulting in contamination of shellfish and other species . Environmental factors such as the presence of these toxic blooms can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Propriétés
IUPAC Name |
(2S,3S,4E)-4-[(E,6R)-6-carboxyhept-3-en-2-ylidene]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h3-4,9-10,13,16H,5-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/b4-3+,11-8-/t9-,10+,13+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCCCBSBSRCARB-NMWGDLGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(=C1CNC(C1CC(=O)O)C(=O)O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C/C=C/C(=C\1/CN[C@@H]([C@H]1CC(=O)O)C(=O)O)/C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the core structural feature that makes isodomoic acids G and H unique within the domoic acid family of natural products?
A1: Unlike other members of the domoic acid family, isodomoic acids G and H possess a characteristic exocyclic tetrasubstituted alkene at the C4 position of the pyrrolidine ring. []
Q2: How does the stereochemistry at the C5' position of isodomoic acid G affect its structure?
A2: Researchers synthesized both the 5'-(R) and 5'-(S) isomers of isodomoic acid G to determine its correct stereostructure. Comparison with an authentic sample confirmed the natural configuration. []
Q3: What innovative synthetic strategies have been employed in the total synthesis of isodomoic acid G?
A3: Several successful total syntheses of isodomoic acid G have been reported, highlighting distinct synthetic strategies:
- Nickel-catalyzed Cyclization: This method elegantly constructs the pyrrolidine ring and simultaneously establishes the desired E or Z stereochemistry of the exocyclic tetrasubstituted alkene. [, , ]
- Sequential Silylcarbocyclization/Silicon-Based Cross-Coupling: This approach leverages a rhodium-catalyzed carbonylative silylcarbocyclization to form the core pyrrolidine structure. Subsequent silicon-based cross-coupling introduces the side chain, showcasing the versatility of organosilicon chemistry. [, ]
Q4: How does the choice of reaction conditions in the synthesis of isodomoic acid G influence the stereochemical outcome of key transformations?
A4: The development of a stereochemically divergent desilylative iodination reaction was crucial for accessing both isodomoic acids G and H from a common intermediate. By carefully modulating the reaction conditions, researchers achieved either inversion or retention of the double bond configuration during the iododesilylation step. This control enabled the selective synthesis of the E-alkenyl iodide, leading to isodomoic acid G, or the Z-alkenyl iodide, a precursor to isodomoic acid H. [, ]
Q5: What key chemical transformations are central to the efficient assembly of isodomoic acid G?
A5: The total syntheses of isodomoic acid G leverage several important reactions:
- Diastereoselective Rhodium-Catalyzed Carbonylative Silylcarbocyclization: This reaction efficiently constructs the trans-2,3-disubstituted pyrrolidine core from a vinylglycine-derived 1,6-enyne, setting the stage for subsequent elaborations. [, ]
- Stereoselective Desilylative Iodination: This step is pivotal for controlling the alkene geometry in the final product. Careful optimization allows for either inversion or retention of configuration, enabling access to both isodomoic acids G and H. [, ]
- Alkenyl-Alkenyl Silicon-Based Cross-Coupling: This mild and efficient reaction unites the pyrrolidine core with the side chain, showcasing the utility of silicon-based cross-coupling strategies in natural product synthesis. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



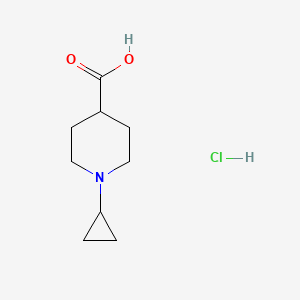
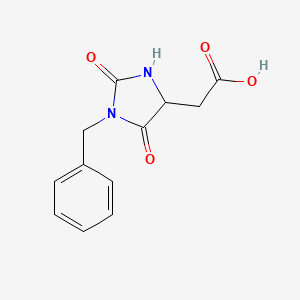
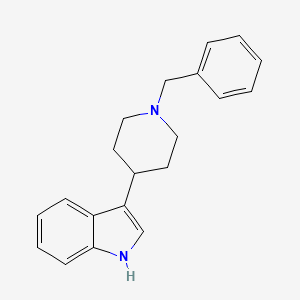
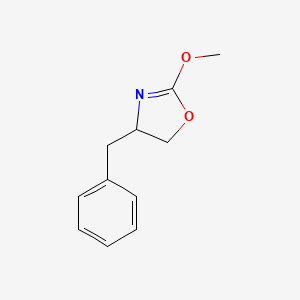
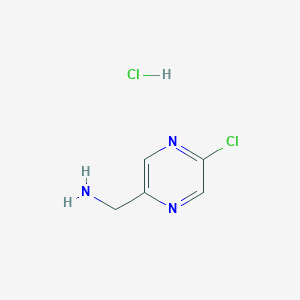


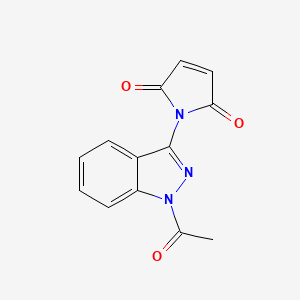
![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B3034480.png)

![[1-Oxido-4-(trifluoromethyl)pyridin-1-ium-3-yl]methanamine](/img/structure/B3034482.png)
![2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B3034484.png)

